molecular formula C12H16BrClN4S B4618636 1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B4618636
M. Wt: 363.71 g/mol
InChI Key: KZJZEQZZMZEFDD-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound characterized by the presence of bromine, chlorine, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 4-bromo-2-chloroaniline with 4-methylpiperazine in the presence of thiourea. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with a urea group instead of thiourea.

    1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)carbamate: Contains a carbamate group instead of thiourea.

    1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)guanidine: Features a guanidine group instead of thiourea.

Uniqueness

1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN4S/c1-17-4-6-18(7-5-17)16-12(19)15-11-3-2-9(13)8-10(11)14/h2-3,8H,4-7H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJZEQZZMZEFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
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1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
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1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
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1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
Reactant of Route 6
1-(4-Bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea

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